methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate

Catalog No.
S712561
CAS No.
309740-49-6
M.F
C6H7N3O4
M. Wt
185.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate

CAS Number

309740-49-6

Product Name

methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate

IUPAC Name

methyl 2-methyl-4-nitropyrazole-3-carboxylate

Molecular Formula

C6H7N3O4

Molecular Weight

185.14 g/mol

InChI

InChI=1S/C6H7N3O4/c1-8-5(6(10)13-2)4(3-7-8)9(11)12/h3H,1-2H3

InChI Key

ANWHCLPGJQUYRX-UHFFFAOYSA-N

SMILES

CN1C(=C(C=N1)[N+](=O)[O-])C(=O)OC

Canonical SMILES

CN1C(=C(C=N1)[N+](=O)[O-])C(=O)OC

Methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate is an organic compound with the molecular formula C6H7N3O4C_6H_7N_3O_4 and a molecular weight of 185.14 g/mol. It is characterized by a pyrazole ring, a five-membered heterocyclic structure containing two nitrogen atoms, and is functionalized with a carboxylate group and a nitro group. The compound's systematic name reflects its structural features, indicating the presence of both methyl and nitro substituents on the pyrazole ring. Its CAS number is 309740-49-6, and it is cataloged in various chemical databases such as PubChem and ChemicalBook .

There is no current information available on the specific mechanism of action of MMNPC. Pyrazole derivatives can exhibit various biological activities depending on the substituents present. However, the specific activity of MMNPC remains unknown and requires further investigation [].

Typical of compounds containing a pyrazole moiety. These include:

  • Nucleophilic Substitution Reactions: The carboxylate group can act as a leaving group, allowing for nucleophilic attack by various reagents.
  • Reduction Reactions: The nitro group can be reduced to an amine or hydroxyl group under appropriate conditions.
  • Condensation Reactions: The compound can react with aldehydes or ketones to form pyrazole derivatives through condensation mechanisms.

The synthesis of methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate can be achieved through several methods:

  • From 4-Nitropyrazole: Starting from 4-nitropyrazole, the compound can be synthesized by reacting it with methyl chloroacetate in the presence of a base, facilitating the formation of the carboxylate ester.
  • One-Pot Synthesis: A one-pot reaction involving the condensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds followed by methylation can yield the desired product.
  • Functional Group Modification: Existing pyrazole derivatives can be modified through selective functionalization to introduce the nitro and carboxylate groups.

Methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate finds applications in various fields:

  • Pharmaceutical Research: As a building block for synthesizing novel pharmaceutical agents.
  • Agricultural Chemistry: Potential use in developing agrochemicals due to its biological activity.
  • Materials Science: Investigated for its properties in polymer chemistry and material development.

Methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate shares structural similarities with several other compounds, which are often studied for their unique properties:

Compound NameCAS NumberSimilarity Index
Ethyl 4-nitro-1H-pyrazole-3-carboxylate55864-87-40.88
Methyl 1-methyl-1H-pyrazole-5-carboxylate17827-60-00.77
Ethyl 1-methyl-1H-pyrazole-5-carboxylate197079-26-80.75
Methyl 3-methoxy-1-methyl-1H-pyrazole-5-carboxylate55781-86-70.73
Methyl 1,3-dimethyl-1H-pyrazole-5-carboxylate10250-59-60.74

Uniqueness

Methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate is unique due to its specific combination of a nitro group at position four and a carboxylate at position five of the pyrazole ring, which may impart distinct biological activities compared to similar compounds lacking these functional groups.

XLogP3

0.2

Dates

Modify: 2023-08-15

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